(S,S,R)-alpha-Tocopherol

Übersicht

Beschreibung

Alpha-Tocopherol is the most biologically active form of Vitamin E, a fat-soluble vitamin that acts as a powerful antioxidant. It’s found in a variety of foods, including vegetable oils, nuts, and green leafy vegetables .

Synthesis Analysis

The synthesis of alpha-Tocopherol typically involves a condensation reaction of trimethylhydroquinone and isophytol in the presence of a catalyst .Molecular Structure Analysis

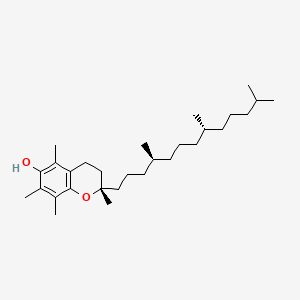

Alpha-Tocopherol has a complex molecular structure with a chromanol ring and a phytyl side chain. The chromanol ring is responsible for its antioxidant properties .Chemical Reactions Analysis

As an antioxidant, alpha-Tocopherol reacts with free radicals, neutralizing them and preventing oxidative damage to cells .Physical And Chemical Properties Analysis

Alpha-Tocopherol is a fat-soluble compound, meaning it dissolves in fats and oils but not in water. It’s stable under heat but can be destroyed by exposure to air or light .Wissenschaftliche Forschungsanwendungen

Unique Features and Health Implications

- gamma-Tocopherol , often overshadowed by alpha-tocopherol, has unique properties distinguishing it from alpha-tocopherol, including being a more effective trap for lipophilic electrophiles. It and its metabolite gamma-CEHC, unlike alpha-tocopherol, possess anti-inflammatory properties and have been associated with reduced incidence of cardiovascular disease and prostate cancer (Jiang et al., 2001).

Anticancer Activities

- Tocopherols, including delta-tocopherol, gamma-tocopherol , and the natural tocopherol mixture rich in gamma-tocopherol, have shown stronger anticancer activities in experimental studies compared to alpha-tocopherol, emphasizing the need for detailed investigation into the cancer-preventive activities of different forms of tocopherols (Das Gupta & Suh, 2016).

Bioavailability and Health Outcomes

- Studies comparing naturally sourced RRR alpha-tocopherol and synthetic all-racemic alpha-tocopherol indicate no firm conclusions about their relative effects on health outcomes can be made, highlighting the complexity of alpha-tocopherol's role in human health and the necessity for further research (Ranard & Erdman, 2018).

Anti-inflammatory Properties

- Both alpha-tocopherol and gamma-tocopherol exhibit anti-inflammatory activity, with supplementation of mixed (gamma-tocopherol enriched) tocopherols showing more potency than alpha-tocopherol alone. This information may help understand the mixed outcomes of large-scale interventional chronic disease prevention trials with alpha-tocopherol (Reiter, Jiang, & Christen, 2007).

Role in Neurodegenerative Disorders

- While alpha-tocopherol is traditionally considered for its effects on cognitive impairment, gamma-tocopherol may be more effective in scavenging free radicals and nitrogen oxygen species involved in neurodegenerative disorders. The reduction of serum gamma-tocopherol by alpha-tocopherol supplements might account for the null effects observed in some studies concerning alpha-tocopherol supplementation in neurodegenerative disorders (Usoro & Mousa, 2010).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2S)-2,5,7,8-tetramethyl-2-[(4S,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H50O2/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8)19-17-26-25(7)27(30)23(5)24(6)28(26)31-29/h20-22,30H,9-19H2,1-8H3/t21-,22+,29+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVJHHUAWPYXKBD-BXOOBUKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C2=C(CC[C@](O2)(C)CCC[C@@H](C)CCC[C@H](C)CCCC(C)C)C(=C1O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H50O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S,S,R)-alpha-Tocopherol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-6,7-dihydroimidazo[4,5-f]isoindol-5(1H)-one](/img/structure/B584212.png)

![4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-methoxyphenol](/img/structure/B584219.png)

![2-Chloro-N-[2-chloro-4-[(4-methoxyphenyl)methoxy]-6-methylphenyl]acetamide](/img/structure/B584226.png)

![2-Chloro-4-[(4-methoxyphenyl)methoxy]-6-methylaniline](/img/structure/B584227.png)

![2-[(6-Chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxylic acid methyl ester](/img/structure/B584230.png)

![Bis [2-[(2-Amino-1,6-dihydro-6-O-benzyl-9H-purin-9yl)methoxy]ethanol]](/img/structure/B584233.png)